CID 76518826 CID 76518826
Brand Name: Vulcanchem
CAS No.: 1303-24-8
VCID: VC0223895
InChI:
SMILES:
Molecular Formula: C17H25NO5
Molecular Weight: 0

CID 76518826

CAS No.: 1303-24-8

Cat. No.: VC0223895

Molecular Formula: C17H25NO5

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

CID 76518826 - 1303-24-8

Specification

CAS No. 1303-24-8
Molecular Formula C17H25NO5
Molecular Weight 0

Introduction

Chemical Identity and Structure

Basic Identification

The complete IUPAC name of this compound is [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z,26E)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[[(4-methylpiperazin-1-yl)amino]methylidene]-6,23,27-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1 4,7.0 5,28]triaconta-1(28),2,4,9,19,21,25(29)-heptaen-13-yl] acetate . This extensive nomenclature reflects the considerable structural complexity of the molecule, which contains multiple stereocenters and functional groups. The structure includes a tetracyclic core with various substituents including hydroxyl, methoxy, and acetate groups, as well as a methylpiperazinyl moiety connected through an amino-methylidene linkage . For chemical database and reference purposes, the compound is also represented by its InChIKey FZYOVNIOYYPUPY-ZTWDQPHTSA-N, which serves as a unique structural identifier .

Molecular Representation Systems

The compound can be represented through several standardized chemical notation systems that provide insight into its structure. The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is: C[C@H]1/C=C/C=C(\C(=O)NC\2=C(C3=C(C4=C(C(=C3O)C)OC@@(O/C=C/C@@HOC)C)C(=O)/C2=C/NN5CCN(CC5)C)O)/C . This string provides a linear representation of the compound's structure that can be interpreted by chemical software. Additionally, the International Chemical Identifier (InChI) provides a more comprehensive representation of the structure, including stereochemical information: InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,44,49-51,53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,28-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 .

Physical and Chemical Properties

Fundamental Properties

The compound CID 5381226 has a molecular weight of 822.9 g/mol, which places it in the category of large organic molecules . Its exact mass is calculated to be 822.40512330 g/mol, which corresponds to its monoisotopic mass . This precision in mass is particularly useful for analytical chemistry applications such as mass spectrometry. The compound possesses a formal charge of 0, indicating it is a neutral molecule under standard conditions . Additionally, the compound has a complexity rating of 1750, which is a computed value that reflects the intricate nature of its molecular structure .

Solubility and Partition Characteristics

The compound has a calculated XLogP3-AA value of 4, which is an estimate of the octanol-water partition coefficient . This positive value suggests that the compound has a relatively lipophilic character, indicating potential higher solubility in non-polar solvents compared to water. This property has important implications for the compound's behavior in biological systems, including its potential for membrane permeability and distribution in tissues. The topological polar surface area (TPSA) of the compound is calculated to be 217 Ų . This relatively high TPSA value suggests the molecule has a significant number of polar atoms, which influences its hydrogen bonding capacity and potential interactions with other molecules.

Molecular Interactions

The compound features 6 hydrogen bond donors and 15 hydrogen bond acceptors . This extensive hydrogen bonding capacity suggests that the molecule can form multiple interactions with surrounding molecules, including proteins and other biological macromolecules. These hydrogen bonding characteristics, combined with the compound's 5 rotatable bonds , contribute to its conformational flexibility and potential interactions in biological environments. The high count of 59 heavy atoms (non-hydrogen atoms) further emphasizes the substantial size and complexity of this molecule .

Stereochemistry and Structural Features

Structural Organization

The compound is described as being covalently bonded in a single unit, as indicated by its covalently-bonded unit count of 1 . The tetracyclic structure mentioned in the IUPAC name suggests a complex spatial arrangement of rings that form the backbone of this molecule. The presence of multiple functional groups, including hydroxyl, methoxy, acetate, and a methylpiperazinyl moiety, adds to the structural diversity of this compound . These structural features likely influence the compound's chemical reactivity, stability, and potential interactions with biological targets.

Canonical Representation

The compound is reported as being canonicalized, which means its structure has been represented according to a standardized format following specific algorithmic rules . This canonicalization ensures consistency in how the compound is represented across different chemical databases and publications. The standardized representation is particularly important for this complex molecule, as it facilitates accurate comparison, identification, and information retrieval across chemical resources.

Historical Context and Documentation

Database Registration

The compound CID 5381226 was first registered in the PubChem database on March 26, 2005 . This date marks the first formal documentation of this specific chemical structure in this particular database. The registration of a compound in PubChem provides a standardized reference point for researchers and serves as an important milestone in the formal recognition of a chemical entity. Despite being currently listed with a "non-live" status, the compound's historical registration remains significant for reference purposes .

Substance Record Versions

The PubChem database shows an extensive history of substance record versions associated with this compound . The search results list numerous version updates across multiple substance identifiers (SIDs), suggesting that this compound has been subject to significant documentation activity over time. These version histories can reflect various types of updates, including corrections, refinements to structural information, addition of new data, or changes in status. The extensive versioning history may indicate ongoing research interest in this compound or its derivatives .

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